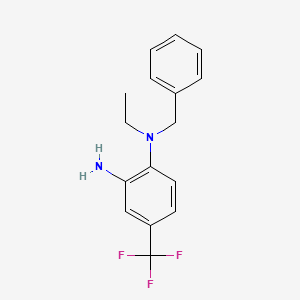

N1-Benzyl-N1-ethyl-4-(trifluoromethyl)benzene-1,2-diamine

CAS No.: 1038734-05-2

Cat. No.: VC2782487

Molecular Formula: C16H17F3N2

Molecular Weight: 294.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1038734-05-2 |

|---|---|

| Molecular Formula | C16H17F3N2 |

| Molecular Weight | 294.31 g/mol |

| IUPAC Name | 1-N-benzyl-1-N-ethyl-4-(trifluoromethyl)benzene-1,2-diamine |

| Standard InChI | InChI=1S/C16H17F3N2/c1-2-21(11-12-6-4-3-5-7-12)15-9-8-13(10-14(15)20)16(17,18)19/h3-10H,2,11,20H2,1H3 |

| Standard InChI Key | ACGHJAIFDHVKCV-UHFFFAOYSA-N |

| SMILES | CCN(CC1=CC=CC=C1)C2=C(C=C(C=C2)C(F)(F)F)N |

| Canonical SMILES | CCN(CC1=CC=CC=C1)C2=C(C=C(C=C2)C(F)(F)F)N |

Introduction

Chemical Identity and Basic Properties

N1-Benzyl-N1-ethyl-4-(trifluoromethyl)benzene-1,2-diamine is identified by its CAS number 1038734-05-2. It belongs to the diamine class of organic compounds and possesses a complex structure with both aliphatic and aromatic components. The compound features a benzene-1,2-diamine core with a trifluoromethyl group at the para position relative to one of the amino groups, while one nitrogen atom (N1) is substituted with both benzyl and ethyl groups.

Chemical and Physical Properties

The compound exhibits distinctive physical and chemical characteristics that stem from its structural elements. The fundamental properties of N1-Benzyl-N1-ethyl-4-(trifluoromethyl)benzene-1,2-diamine are summarized in Table 1.

Table 1: Physical and Chemical Properties of N1-Benzyl-N1-ethyl-4-(trifluoromethyl)benzene-1,2-diamine

| Property | Value |

|---|---|

| Molecular Formula | C16H17F3N2 |

| Molecular Weight | 294.31 g/mol |

| CAS Number | 1038734-05-2 |

| Physical State | Solid (at standard conditions) |

| IUPAC Name | 1-N-benzyl-1-N-ethyl-4-(trifluoromethyl)benzene-1,2-diamine |

The presence of the trifluoromethyl group introduces significant electron-withdrawing effects, which influence the electronic properties of the molecule and the reactivity of its amino groups. This group is known to enhance lipophilicity and metabolic stability, properties that are valuable in pharmaceutical research contexts.

Structural Characteristics

The structure of N1-Benzyl-N1-ethyl-4-(trifluoromethyl)benzene-1,2-diamine includes several key features that determine its chemical behavior and potential applications.

Core Structure

The compound is built upon a benzene-1,2-diamine scaffold, which consists of a benzene ring with two amino groups at adjacent positions (ortho to each other). This core structure is modified with a trifluoromethyl substituent at the 4-position of the benzene ring, which is para to one of the amino groups.

N-Substitution Pattern

The diamine functionality exhibits a selective substitution pattern. The N1 nitrogen atom carries both benzyl (phenylmethyl) and ethyl substituents, making it a tertiary amine. In contrast, the N2 position remains as a primary amine. This differential functionalization creates asymmetry in the molecule that can influence its reactivity patterns and interactions with other molecules.

Electronic Effects

The trifluoromethyl group at the 4-position of the benzene ring exerts strong electron-withdrawing effects through both inductive and resonance mechanisms. These electronic effects alter the electron density distribution across the aromatic system and influence the basicity of the amino groups. Such modifications to electronic structure can be advantageous in various applications, particularly in pharmaceutical research and materials science.

Structure-Activity Relationships

Understanding how the structural features of N1-Benzyl-N1-ethyl-4-(trifluoromethyl)benzene-1,2-diamine influence its properties and potential biological activities provides insights for rational design of related compounds.

Impact of the Trifluoromethyl Group

The trifluoromethyl group at the 4-position significantly influences the compound's properties:

-

It increases lipophilicity, potentially enhancing membrane permeability in biological systems.

-

It exhibits strong electron-withdrawing effects that alter the electronic distribution within the aromatic ring, affecting the reactivity of the amino groups.

-

It provides metabolic stability by resisting oxidative degradation, a valuable property for pharmaceutical applications.

-

It can influence the compound's binding affinity to potential biological targets through both electronic and steric effects.

Influence of N-Substituents

The presence of both benzyl and ethyl groups on the N1 position introduces specific effects:

-

The tertiary amine character at N1 contrasts with the primary amine at N2, creating differential reactivity and basicity between the two nitrogen atoms.

-

The benzyl group provides additional aromatic character that can participate in π-π interactions with other aromatic systems, potentially important for binding to biological targets.

-

The ethyl group contributes additional lipophilicity and may influence the conformational preferences of the molecule.

Comparison with Related Compounds

Comparing N1-Benzyl-N1-ethyl-4-(trifluoromethyl)benzene-1,2-diamine with structurally related compounds provides insights into how structural modifications influence physical, chemical, and potential biological properties.

Table 2: Comparison of N1-Benzyl-N1-ethyl-4-(trifluoromethyl)benzene-1,2-diamine with Related Compounds

| Compound | CAS Number | Molecular Formula | Molecular Weight | Key Structural Differences |

|---|---|---|---|---|

| N1-Benzyl-N1-ethyl-4-(trifluoromethyl)benzene-1,2-diamine | 1038734-05-2 | C16H17F3N2 | 294.31 g/mol | Reference compound |

| N1-Benzyl-4-bromo-N1-ethylbenzene-1,2-diamine | 1039958-10-5 | C15H17BrN2 | 305.22 g/mol | Bromine instead of trifluoromethyl |

| N1-Benzyl-N1-ethyl-2-(trifluoromethyl)benzene-1,4-diamine | 1182811-82-0 | C16H17F3N2 | 294.31 g/mol | Trifluoromethyl at position 2, diamine at positions 1,4 |

| N1-Benzyl-4-(trifluoromethyl)benzene-1,2-diamine | 66315-44-4 | C14H13F3N2 | 266.26 g/mol | No ethyl group on N1 |

| N1-Methyl-4-(trifluoromethyl)benzene-1,2-diamine | 35203-49-7 | C8H9F3N2 | 190.17 g/mol | Methyl instead of benzyl, no ethyl group |

| N1,N1-dimethyl-4-(trifluoromethyl)benzene-1,2-diamine | 183251-95-8 | C9H11F3N2 | 204.20 g/mol | Two methyl groups instead of benzyl and ethyl |

Effect of Substitution Pattern

Comparing with N1-Benzyl-N1-ethyl-2-(trifluoromethyl)benzene-1,4-diamine highlights how the position of substituents affects properties:

-

The position of the trifluoromethyl group (ortho to one amino group versus para) changes the electronic distribution within the aromatic ring.

-

The 1,4-diamine arrangement (para-oriented amino groups) versus the 1,2-arrangement (ortho-oriented) significantly alters the geometry and potential reactivity patterns of the molecule.

-

These positional isomers may exhibit different binding preferences with potential biological targets due to their distinct three-dimensional structures.

Effect of N-Substitution Level

Comparison with compounds having different N-substitution patterns, such as N1-Benzyl-4-(trifluoromethyl)benzene-1,2-diamine (lacking the ethyl group) and N1,N1-dimethyl-4-(trifluoromethyl)benzene-1,2-diamine (having two methyl groups instead of benzyl and ethyl) , reveals:

-

The degree and nature of N-substitution affect basicity, nucleophilicity, and hydrogen bonding capabilities.

-

Larger substituents like benzyl introduce steric effects that can influence reactivity and molecular recognition properties.

-

The lipophilicity profile changes with different alkyl/aryl substitutions, affecting potential membrane permeability and solubility characteristics .

Future Research Directions

Based on the structural features and potential applications of N1-Benzyl-N1-ethyl-4-(trifluoromethyl)benzene-1,2-diamine, several promising research directions can be identified.

Synthetic Methodology Development

The development of efficient and scalable synthetic routes for this compound would facilitate further research:

-

Investigation of selective N-alkylation strategies to improve yield and reduce the formation of byproducts.

-

Development of one-pot sequential alkylation protocols to streamline the synthesis process.

-

Exploration of alternative synthetic routes, possibly employing catalytic methods for more environmentally friendly preparation.

Structure-Property Relationship Studies

Systematic studies comparing N1-Benzyl-N1-ethyl-4-(trifluoromethyl)benzene-1,2-diamine with structurally related compounds could provide valuable insights:

-

Quantitative structure-activity relationship (QSAR) studies to correlate structural features with specific properties or activities.

-

Investigation of how variations in substituents affect physical properties such as solubility, melting point, and lipophilicity.

-

Computational modeling studies to predict properties and potential interactions with biological targets.

Application Development

Exploration of potential applications could focus on:

-

Screening for biological activities against various targets, leveraging the unique structural features of the compound.

-

Investigation as a building block for the synthesis of more complex bioactive molecules, utilizing the differential reactivity of the two amino groups.

-

Exploration in materials science applications, particularly in the development of functionalized materials with specific electronic properties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume